molecular formula C18H10N2 B11864468 1-Phenyl-2,3-naphthalenedicarbonitrile CAS No. 82084-03-5

1-Phenyl-2,3-naphthalenedicarbonitrile

Cat. No.: B11864468
CAS No.: 82084-03-5
M. Wt: 254.3 g/mol
InChI Key: GRRLWGLFGVVYIP-UHFFFAOYSA-N
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Description

1-Phenylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H10N2. It is a derivative of naphthalene, characterized by the presence of two cyano groups at the 2 and 3 positions and a phenyl group at the 1 position.

Preparation Methods

The synthesis of 1-phenylnaphthalene-2,3-dicarbonitrile typically involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with appropriate reagents. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DBO) or hydroquinone to afford the corresponding phthalonitrile derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenylnaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenylnaphthalene-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenylnaphthalene-2,3-dicarbonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, in photodynamic therapy, the compound’s derivatives act as photosensitizers, accumulating in tumor tissues and generating reactive oxygen species upon light activation, leading to cell death .

Comparison with Similar Compounds

1-Phenylnaphthalene-2,3-dicarbonitrile can be compared with other similar compounds such as:

The uniqueness of 1-phenylnaphthalene-2,3-dicarbonitrile lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

82084-03-5

Molecular Formula

C18H10N2

Molecular Weight

254.3 g/mol

IUPAC Name

1-phenylnaphthalene-2,3-dicarbonitrile

InChI

InChI=1S/C18H10N2/c19-11-15-10-14-8-4-5-9-16(14)18(17(15)12-20)13-6-2-1-3-7-13/h1-10H

InChI Key

GRRLWGLFGVVYIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC3=CC=CC=C32)C#N)C#N

Origin of Product

United States

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